Comparative Physical Properties of 2-, 3-, and 4-Bromophenyl Propargyl Alcohol Isomers
The ortho-bromine substitution in 3-(2-Bromophenyl)prop-2-yn-1-ol results in distinct physical properties compared to its 3- and 4-bromo positional isomers. These differences are quantifiable and directly impact analytical method development and purification strategies. For instance, the calculated logP (XLogP3-AA) for the 2-bromo isomer is 2.1, compared to a predicted logP of approximately 2.3 for the 4-bromo isomer (1-(4-Bromophenyl)prop-2-yn-1-ol), indicating a measurable difference in lipophilicity [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 [1] |
| Comparator Or Baseline | 1-(4-Bromophenyl)prop-2-yn-1-ol, logP ~ 2.3 (Predicted) |
| Quantified Difference | ΔlogP ≈ 0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) for the 2-bromo isomer; predicted value for the 4-bromo analog. |
Why This Matters
A 0.2 difference in logP is significant for reverse-phase HPLC method development and can affect the compound's behavior in biological assays, making the ortho-isomer a distinct entity for procurement.
- [1] PubChem. 3-(2-Bromophenyl)prop-2-yn-1-ol. CID 3645641. View Source
